molecular formula C12H22N2OS B12927832 Hydrouracil, 3-octyl-2-thio- CAS No. 5540-66-9

Hydrouracil, 3-octyl-2-thio-

Cat. No.: B12927832
CAS No.: 5540-66-9
M. Wt: 242.38 g/mol
InChI Key: DGFDUXTYYUWCOS-UHFFFAOYSA-N
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Description

Hydrouracil, 3-octyl-2-thio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an octyl group at the 3-position and a thio group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrouracil, 3-octyl-2-thio- typically involves the acylation of thiols (thiolation). One common method is the acylation of thiols using thioesters and thioacids. This process can be catalyzed by various reagents, such as Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, which facilitates direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions .

Industrial Production Methods

Industrial production methods for Hydrouracil, 3-octyl-2-thio- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Hydrouracil, 3-octyl-2-thio- undergoes various types of chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The octyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

Hydrouracil, 3-octyl-2-thio- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrouracil, 3-octyl-2-thio- involves its interaction with various molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and other biomolecules .

Comparison with Similar Compounds

Hydrouracil, 3-octyl-2-thio- can be compared with other similar compounds, such as:

Hydrouracil, 3-octyl-2-thio- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5540-66-9

Molecular Formula

C12H22N2OS

Molecular Weight

242.38 g/mol

IUPAC Name

3-octyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16)

InChI Key

DGFDUXTYYUWCOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)CCNC1=S

Origin of Product

United States

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